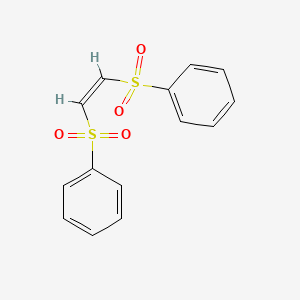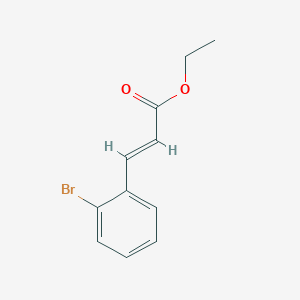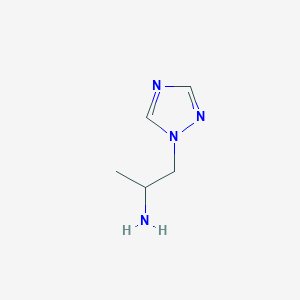
トランス-2-(4-ビフェニル)ビニルボロン酸
概要
説明
2-(ビフェニル-4-イル)ビニルボロン酸: は、分子式C14H13BO2 の有機ホウ素化合物です。ビフェニル部分にビニル基が結合した、ボロン酸の誘導体です。この化合物は、特に炭素-炭素結合の形成における様々な化学反応における汎用性から、有機化学において大きな関心を集めています。
科学的研究の応用
化学: 2-(ビフェニル-4-イル)ビニルボロン酸は、特にビアリール化合物を形成する鈴木-宮浦カップリング反応において、有機合成で広く使用されています。 これらのビアリール化合物は、医薬品、農薬、有機材料の合成における重要な中間体です .
生物学と医学: 生物学的研究では、ボロン酸はセリンプロテアーゼやその他の酵素を阻害することが知られています。 2-(ビフェニル-4-イル)ビニルボロン酸は、治療用途の酵素阻害剤を設計するために使用できます .
産業: この化合物は、安定な炭素-炭素結合を形成する能力により、液晶やポリマーなどの先端材料の製造に使用されています .
作用機序
2-(ビフェニル-4-イル)ビニルボロン酸の化学反応における主な作用機序は、ホウ酸エステル錯体の形成です。鈴木-宮浦カップリングでは、ボロン酸はパラジウム触媒と反応して、パラジウム-ホウ素錯体を形成します。 この錯体は、アリールまたはビニルハライドとトランスメタル化反応を起こし、続いて還元脱離反応を起こして、目的の炭素-炭素結合を形成します .
生化学分析
Biochemical Properties
trans-2-(4-Biphenyl)vinylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as an inhibitor of carbonic anhydrase and fatty acid amide hydrolase . These interactions suggest that trans-2-(4-Biphenyl)vinylboronic acid can modulate enzymatic activity, potentially affecting various metabolic pathways.
Cellular Effects
The effects of trans-2-(4-Biphenyl)vinylboronic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting carbonic anhydrase, trans-2-(4-Biphenyl)vinylboronic acid can alter pH regulation within cells, impacting cellular functions such as proliferation and apoptosis . Additionally, its interaction with fatty acid amide hydrolase may affect lipid metabolism and signaling.
Molecular Mechanism
At the molecular level, trans-2-(4-Biphenyl)vinylboronic acid exerts its effects through binding interactions with specific enzymes. The boronic acid group in the compound forms reversible covalent bonds with the active sites of enzymes like carbonic anhydrase and fatty acid amide hydrolase . This binding inhibits the enzymatic activity, leading to downstream effects on metabolic and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-2-(4-Biphenyl)vinylboronic acid have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time, especially in the presence of moisture. Long-term studies have shown that prolonged exposure to trans-2-(4-Biphenyl)vinylboronic acid can lead to sustained inhibition of target enzymes, with potential cumulative effects on cellular function .
Dosage Effects in Animal Models
The effects of trans-2-(4-Biphenyl)vinylboronic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, trans-2-(4-Biphenyl)vinylboronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve noticeable biochemical and cellular changes.
Metabolic Pathways
trans-2-(4-Biphenyl)vinylboronic acid is involved in metabolic pathways related to its target enzymes. By inhibiting carbonic anhydrase, it affects the regulation of bicarbonate and proton levels, influencing metabolic flux and pH balance within cells . Its interaction with fatty acid amide hydrolase impacts lipid metabolism, potentially altering the levels of fatty acid amides and related metabolites.
Transport and Distribution
Within cells and tissues, trans-2-(4-Biphenyl)vinylboronic acid is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s lipophilic nature facilitates its accumulation in lipid-rich environments, such as cell membranes . Binding proteins may also play a role in its localization and distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of trans-2-(4-Biphenyl)vinylboronic acid is influenced by its chemical properties and interactions with biomolecules. It is often found in the cytoplasm and associated with cellular membranes. Post-translational modifications and targeting signals may direct trans-2-(4-Biphenyl)vinylboronic acid to specific organelles, where it can exert its biochemical effects .
準備方法
合成経路と反応条件: 2-(ビフェニル-4-イル)ビニルボロン酸の調製は、通常、アルキンまたはアルケンのヒドロホウ素化によって行われます。一般的な方法の1つは、4-エチニルビフェニル をピナコールボラン(HBpin)などのホウ素試薬でヒドロホウ素化 することです。 この反応は、しばしばパラジウムまたはロジウムなどの遷移金属によって触媒され、高い収率と選択性を確保します .
工業的製造方法: 産業的には、2-(ビフェニル-4-イル)ビニルボロン酸の製造は、連続フロー反応器を用いて規模を拡大することができます。 これらの反応器は、温度や圧力などの反応条件を精密に制御することができ、製品の品質が安定し、効率が向上します .
化学反応の分析
反応の種類: 2-(ビフェニル-4-イル)ビニルボロン酸は、以下を含む様々な化学反応を起こします。
鈴木-宮浦カップリング: この反応は、パラジウム触媒と塩基の存在下で、ボロン酸とアリールまたはビニルハライドのカップリングを含みます。
酸化: 過酸化水素または過ヨウ素酸ナトリウムなどの酸化剤を使用して、対応するアルコールまたはケトンを形成するために、化合物を酸化することができます.
一般的な試薬と条件:
鈴木-宮浦カップリング: パラジウム触媒(例:Pd(PPh3)4)、塩基(例:K2CO3)、トルエンまたはエタノールなどの溶媒.
主な生成物:
鈴木-宮浦カップリング: 様々な置換基を持つビフェニル誘導体.
酸化: アルコールまたはケトン.
還元: エチル置換ビフェニル誘導体.
類似化合物との比較
類似化合物:
- フェニルボロン酸
- 4-ビフェニルボロン酸
- ビニルボロン酸
比較: 2-(ビフェニル-4-イル)ビニルボロン酸は、ビフェニル基とビニル基の両方が存在することが特徴です。この二重の機能により、フェニルボロン酸などの単純なボロン酸と比較して、より広範囲の反応に参加することができます。 ビフェニル基は、追加の安定性と電子特性を提供し、有機合成においてより汎用性が高まります .
特性
IUPAC Name |
[(E)-2-(4-phenylphenyl)ethenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO2/c16-15(17)11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-11,16-17H/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRGFVQIGQYKIL-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421729 | |
| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352530-23-5 | |
| Record name | B-[(1E)-2-[1,1′-Biphenyl]-4-ylethenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352530-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-2-(4-Biphenyl)vinylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30421729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)









